![molecular formula C17H16N4 B3282930 3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile CAS No. 75928-86-8](/img/structure/B3282930.png)
3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile
Overview
Description
3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile, commonly known as DEPC, is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention from the scientific community due to its unique properties and potential applications in various fields. DEPC is a versatile compound that can be synthesized using various methods, and its mechanism of action is still under investigation.
Mechanism of Action
The mechanism of action of DEPC is still under investigation. However, it has been proposed that DEPC acts as a voltage-gated sodium channel blocker, which leads to the inhibition of neuronal excitability. This mechanism of action may explain the anticonvulsant activity of DEPC.
Biochemical and Physiological Effects:
DEPC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DEPC inhibits the growth of cancer cells and the replication of viruses. In vivo studies have shown that DEPC exhibits anticonvulsant activity and reduces the severity of seizures. However, the exact biochemical and physiological effects of DEPC are still under investigation.
Advantages and Limitations for Lab Experiments
DEPC has various advantages and limitations for lab experiments. One of the advantages of DEPC is its high solubility in water, which makes it easy to handle and use in experiments. However, DEPC is also highly toxic and can pose a risk to researchers if not handled properly. Additionally, the mechanism of action of DEPC is still not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of DEPC. One potential direction is the investigation of the antiviral activity of DEPC against emerging viruses such as SARS-CoV-2. Another potential direction is the synthesis of novel materials using DEPC as a precursor. Additionally, the mechanism of action of DEPC needs to be further elucidated to fully understand its potential applications in medicinal chemistry.
Scientific Research Applications
DEPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DEPC has been shown to exhibit anticonvulsant, anticancer, and antiviral activities. In material science, DEPC has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks. In analytical chemistry, DEPC has been used as a fluorescent probe for the detection of metal ions and amino acids.
properties
IUPAC Name |
3-(diethylamino)-4-phenylpyridine-2,6-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-21(4-2)17-15(13-8-6-5-7-9-13)10-14(11-18)20-16(17)12-19/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOJCLIRVJTIPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(N=C1C#N)C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-4-phenylpyridine-2,6-dicarbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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